Cyclohexyl methanesulfinate

Description

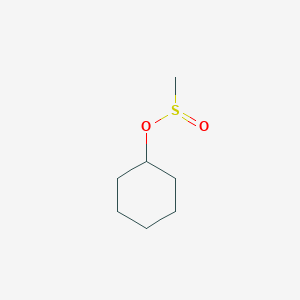

Cyclohexyl methanesulfinate is an organosulfur compound characterized by a cyclohexyl group bonded to a methanesulfinate moiety (CH₃SO₂⁻). It serves as a sulfoxylate equivalent in organic synthesis, enabling the modular preparation of sulfones and sulfonamides via nucleophilic substitution or oxidation pathways . The compound’s structure combines the lipophilic cyclohexyl group with the electrophilic sulfinate group, making it a versatile reagent for introducing sulfonyl functionalities into target molecules.

Propriétés

Numéro CAS |

116544-91-3 |

|---|---|

Formule moléculaire |

C7H14O2S |

Poids moléculaire |

162.25 g/mol |

Nom IUPAC |

cyclohexyl methanesulfinate |

InChI |

InChI=1S/C7H14O2S/c1-10(8)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

Clé InChI |

UYXKOGPKSZSLHL-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)OC1CCCCC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclohexyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexyl methanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexyl methanesulfonate.

Reduction: Reduction reactions can convert it back to cyclohexanol.

Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinate group acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Cyclohexyl methanesulfonate.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cyclohexyl methanesulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds.

Biology: It can be used in the study of enzyme mechanisms involving sulfinates and sulfonates.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of cyclohexyl methanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfinate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where this compound serves as a versatile intermediate.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare cyclohexyl methanesulfinate with structurally or functionally related sulfur-containing and cyclohexyl-bearing compounds.

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Comparisons:

Reactivity :

- This compound exhibits moderate electrophilicity, enabling sulfonyl group transfer in synthetic pathways . In contrast, methanesulfinyl chloride (CH₃SOCl) is far more reactive, participating in rapid chlorination and sulfoxide formation but requiring stringent moisture-free conditions .

- Cyclohexyl mercaptan (C₆H₁₁SH) is nucleophilic, forming disulfides or metal thiolates, whereas sulfinates like this compound act as electrophiles .

Applications: this compound is specialized for sulfone/sulfonamide synthesis, while cyclohexane-1,2-diyldimethanediyl dimethanesulfonate serves as a crosslinker in polymer chemistry due to its dual sulfonate groups . Cyclohexyl methylphosphonate, a phosphorus analog, is utilized in flame retardants and organophosphate agents, highlighting the divergent utility of sulfur vs. phosphorus in functional groups .

Phosphonates such as cyclohexyl methylphosphonate pose higher toxicity risks, necessitating strict exposure controls .

Research Findings and Data Gaps

- Synthetic Efficiency: this compound achieves sulfone yields >70% in optimized reactions, comparable to silyloxymethanesulfinate derivatives but with improved solubility in nonpolar solvents .

- Thermal Stability : this compound decomposes above 150°C, similar to other sulfinate esters, whereas sulfides (e.g., cyclohexyl hexyl sulfide) remain stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.